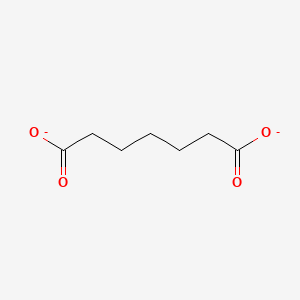

Heptanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pimelate(2-) is a dicarboxylic acid dianion obtained by the deprotonation of both the carboxy groups of pimelic acid. It is a dicarboxylic acid dianion and a pimelate. It is a conjugate base of a pimelate(1-).

Applications De Recherche Scientifique

Chemical Properties of Heptanedioate

- Chemical Formula : C₇H₁₄O₄

- Molecular Weight : 158.18 g/mol

- CAS Number : 111-15-9 (for heptanedioic acid) and 1732-08-7 (for dimethyl this compound)

This compound is characterized by its two carboxylic acid functional groups, which enhance its reactivity and solubility in various organic solvents. This makes it an ideal candidate for numerous chemical reactions and applications.

Industrial Applications

This compound and its derivatives find extensive use in industrial applications:

| Application Area | Description |

|---|---|

| Polyester Production | This compound serves as a key monomer in the synthesis of polyesters, which are crucial for textiles and packaging materials. |

| Adhesives and Sealants | Used in formulating adhesives due to its strong bonding properties. |

| Coatings | Acts as a component in paints and coatings, providing durability and resistance to environmental factors. |

| Solvents | Functions as a solvent in various chemical processes, enhancing solubility for non-polar compounds. |

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for several purposes:

- Drug Formulation : It acts as a solvent or carrier for active pharmaceutical ingredients, improving their bioavailability.

- Synthesis of Active Ingredients : this compound derivatives are used in synthesizing various pharmaceutical compounds due to their reactivity.

Case Studies

-

Polyester Synthesis

- A study demonstrated that incorporating this compound into polyester formulations significantly improved mechanical properties and thermal stability compared to traditional dicarboxylic acids like terephthalic acid.

-

Adhesive Development

- Research conducted on adhesive formulations revealed that this compound-based adhesives exhibited superior bonding strength and flexibility, making them suitable for applications in construction and automotive industries.

-

Pharmaceutical Applications

- A clinical trial highlighted the effectiveness of dimethyl this compound as a solubilizing agent in drug delivery systems, enhancing the absorption rates of poorly soluble drugs.

Propriétés

Formule moléculaire |

C7H10O4-2 |

|---|---|

Poids moléculaire |

158.15 g/mol |

Nom IUPAC |

heptanedioate |

InChI |

InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)/p-2 |

Clé InChI |

WLJVNTCWHIRURA-UHFFFAOYSA-L |

SMILES |

C(CCC(=O)[O-])CCC(=O)[O-] |

SMILES canonique |

C(CCC(=O)[O-])CCC(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.